Thymidine-13C10

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

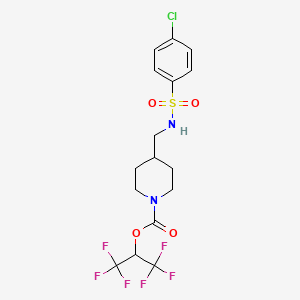

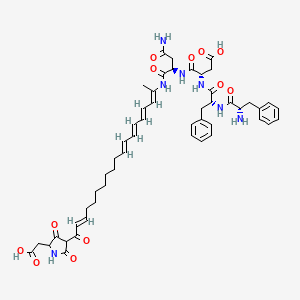

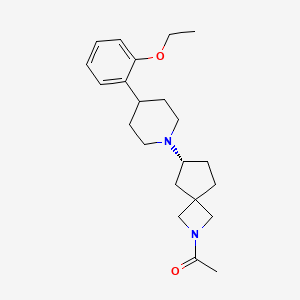

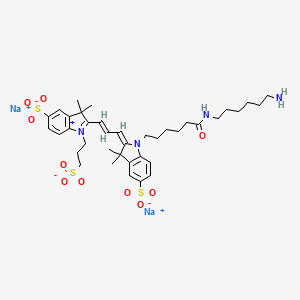

Thymidine-13C10 is a stable isotope-labeled compound of thymidine, a nucleoside component of DNA. Thymidine is composed of the pyrimidine base thymine attached to a deoxyribose sugar. The “13C10” label indicates that ten carbon atoms in the thymidine molecule are replaced with the carbon-13 isotope, which is a non-radioactive, stable isotope of carbon. This labeling is particularly useful in various scientific research applications, including metabolic studies and molecular biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine-13C10 typically involves the incorporation of carbon-13 labeled precursors into the thymidine molecule. One common method is the chemical synthesis starting from labeled glucose or other carbon-13 enriched substrates. The process involves multiple steps, including the formation of the deoxyribose sugar and the subsequent attachment of the thymine base.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using carbon-13 labeled starting materials. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification. The final product is usually available in various forms, including monophosphate and triphosphate derivatives, depending on the intended application.

Análisis De Reacciones Químicas

Types of Reactions

Thymidine-13C10 undergoes several types of chemical reactions, including:

Oxidation: Thymidine can be oxidized to form thymine glycol.

Reduction: Reduction reactions can convert thymidine to dihydrothymidine.

Substitution: Nucleophilic substitution reactions can modify the sugar or base components.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in aqueous solutions.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Various nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

Oxidation: Thymine glycol.

Reduction: Dihydrothymidine.

Substitution: Modified nucleosides with altered sugar or base structures.

Aplicaciones Científicas De Investigación

Thymidine-13C10 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies:

Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

Biology: Employed in cell cycle studies to synchronize cells at specific phases, particularly the S phase.

Medicine: Utilized in metabolic studies to trace DNA synthesis and degradation pathways.

Industry: Applied in the development of new pharmaceuticals and diagnostic tools.

Mecanismo De Acción

Thymidine-13C10 exerts its effects primarily through its incorporation into DNA. The labeled thymidine is taken up by cells and incorporated into newly synthesized DNA strands during replication. This allows researchers to track DNA synthesis and study various cellular processes. The molecular targets include thymidine kinases and DNA polymerases, which are involved in the phosphorylation and incorporation of thymidine into DNA.

Comparación Con Compuestos Similares

Similar Compounds

Deoxythymidine: The non-labeled form of thymidine.

Thymidine-15N2: Thymidine labeled with nitrogen-15 isotopes.

Deoxyadenosine-13C10: Another carbon-13 labeled nucleoside.

Uniqueness

Thymidine-13C10 is unique due to its specific carbon-13 labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The stable isotope labeling allows for non-invasive tracking and precise quantification in various experimental setups, making it a valuable tool in both basic and applied research.

Propiedades

Fórmula molecular |

C10H14N2O5 |

|---|---|

Peso molecular |

252.16 g/mol |

Nombre IUPAC |

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-5-(113C)methyl(2,4,5,6-13C4)pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7-,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |

Clave InChI |

IQFYYKKMVGJFEH-SIEAGMDWSA-N |

SMILES isomérico |

[13CH3][13C]1=[13CH]N([13C](=O)N[13C]1=O)[13C@H]2[13CH2][13C@H]([13C@H](O2)[13CH2]O)O |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)

![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)